Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)-
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Overview
Description
Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- is a complex organic compound with a unique structure. This compound is characterized by its multiple hydroxyl groups, acetyl group, and a cyclopenta[a]phenanthrene core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as steroids or other polycyclic compounds, followed by specific reactions to introduce the hydroxyl and acetyl groups. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be used to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups or the core structure.
Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- has numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antiviral agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polycyclic organic molecules with hydroxyl and acetyl groups, such as certain steroids and terpenoids. These compounds share structural similarities but may differ in their specific functional groups and biological activities.
Uniqueness
The uniqueness of Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- lies in its specific arrangement of functional groups and the resulting biological and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-12-9-15-16-6-8-22(26,13(2)23)21(16,4)11-18(25)19(15)20(3)7-5-14(24)10-17(12)20/h5,7,10,12,15-16,18-19,25-26H,6,8-9,11H2,1-4H3/t12?,15-,16-,18?,19+,20-,21-,22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMKPWKZGHRUQC-FETIKCGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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